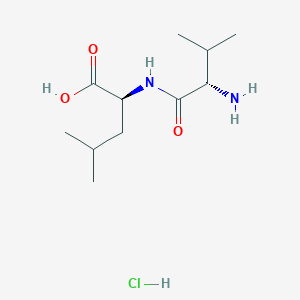

H-Val-Leu-OH.HCl

描述

Significance of Dipeptide Motifs in Advanced Chemical Biology Investigations

Dipeptides, consisting of two amino acids joined by a single peptide bond, represent the simplest peptide motifs. frontiersin.org Despite their structural simplicity, they are of profound significance in chemical biology for several reasons. They are fundamental building blocks for the synthesis of more complex peptides and proteins, used in both solution-phase and solid-phase peptide synthesis (SPPS). ontosight.aithieme-connect.de The study of dipeptides provides critical insights into the mechanisms of peptide bond formation, protein folding, and molecular self-assembly. frontiersin.orgontosight.ai

Dipeptide motifs are integral to numerous biological functions, acting as metabolic intermediates in protein digestion and catabolism, and in some cases, as signaling molecules. hmdb.ca Their small size, low molecular weight, and potential for oral administration make them attractive candidates in drug discovery. bachem.com Researchers are actively investigating dipeptides for a variety of therapeutic applications, including their roles as enzyme inhibitors. bachem.comnih.gov For instance, certain dipeptides have been identified as inhibitors of dipeptidyl peptidase IV (DPP IV), a key target in diabetes research. bachem.comjst.go.jp Furthermore, the self-assembly properties of dipeptides are being harnessed to create novel biomaterials, such as hydrogels for tissue engineering and drug delivery. frontiersin.org Computational and experimental studies also explore the interactions of dipeptides with other biomolecules, like DNA, to understand the principles of molecular recognition. oup.com

Overview of H-Val-Leu-OH.HCl as a Foundational Dipeptide System for Research

This compound, as a specific dipeptide entity, is a valuable tool in contemporary research. Its structure, featuring the hydrophobic side chains of valine and leucine (B10760876), makes it an interesting subject for studies on hydrophobic interactions within peptides. The hydrochloride salt form is particularly important in synthetic applications, as it ensures the stability of the amino acid ester during storage and use. bachem.com

As a foundational building block, this compound is utilized in the stepwise chemical synthesis of larger, more complex peptides. chemimpex.commasterorganicchemistry.com The defined stereochemistry and purity of this compound are essential for constructing peptides with specific three-dimensional structures and biological activities.

Beyond its role in synthesis, H-Val-Leu-OH serves as a substrate in biochemical assays. For example, it has been used as a substrate for human kidney dipeptidase, allowing researchers to study the enzyme's activity and specificity. glpbio.comnovoprolabs.com Recent research has also highlighted the bioactivity of the Val-Leu sequence itself. Studies on dietary protein hydrolysates have identified Val-Leu as a novel and potent inhibitor of dipeptidyl peptidase IV (hDPP-IV). jst.go.jp In one study, Val-Leu was the most abundant dipeptide found in green tea ground hydrolysates and showed significant hDPP-IV inhibitory activity. jst.go.jp Other research has explored the synthesis of novel Leu-Val based dipeptide derivatives as potential antimicrobial and antimalarial agents, demonstrating the versatility of this dipeptide scaffold in developing new therapeutic leads. nih.govnih.govfrontiersin.org

The physicochemical properties of H-Val-Leu-OH are well-characterized, providing a solid foundation for its use in these diverse research contexts.

Table 1: Physicochemical Properties of H-Val-Leu-OH (Note: Properties are for the free dipeptide, L-Valyl-L-Leucine, unless otherwise specified. The hydrochloride salt will have a correspondingly higher molecular weight.)

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid | hmdb.canih.gov |

| Molecular Formula | C₁₁H₂₂N₂O₃ | hmdb.canovoprolabs.comnih.gov |

| Molecular Weight | 230.30 g/mol | hmdb.canovoprolabs.comnih.gov |

| CAS Number | 3989-97-7 | nih.gov |

| Appearance | Solid / Powder | novoprolabs.comnih.gov |

Table 2: Selected Research Findings Involving the Val-Leu Dipeptide Motif

| Research Area | Key Finding | Reference |

| Enzymology | H-Val-Leu-OH is a known substrate for human kidney dipeptidase. | glpbio.comnovoprolabs.com |

| Drug Discovery | The Val-Leu dipeptide was identified as a novel and potent inhibitor of human dipeptidyl peptidase IV (hDPP-IV) from green tea grounds hydrolysate. | jst.go.jp |

| Material Science | The Val-Leu dipeptide self-assembles into crystal structures featuring characteristic supramolecular nanotubes with hydrophobic inner walls. | rsc.org |

| Synthetic Chemistry | Leu-Val dipeptide carboxamide derivatives have been synthesized and investigated for potential antimicrobial and antimalarial properties. | nih.govnih.govfrontiersin.org |

| Biochemistry | Valylleucine is an incomplete breakdown product of protein digestion or catabolism. | hmdb.ca |

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHPWDPDAJVHPD-OZZZDHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Val Leu Oh.hcl

Solution-Phase Peptide Synthesis Strategies for H-Val-Leu-OH.HCl (LPPS)

Solution-phase peptide synthesis involves the coupling of amino acids in a homogeneous solvent system. This traditional method allows for the purification of intermediates at each step, which can lead to a highly pure final product. slideshare.net The synthesis of this compound via LPPS requires careful selection of protecting groups, efficient coupling reagents, and optimization of reaction parameters.

Selection and Application of Amino and Carboxyl Protecting Groups

To prevent unwanted side reactions and ensure the correct peptide bond formation between valine and leucine (B10760876), it is essential to temporarily block the reactive amino and carboxyl groups. libretexts.orgcreative-peptides.com

Amino Protecting Groups: The α-amino group of valine is typically protected to prevent self-polymerization. Common amino-protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com

Carboxyl Protecting Groups: The carboxyl group of leucine is often protected as an ester, such as a methyl or benzyl ester, to prevent its participation in the coupling reaction. These groups can be removed by saponification or hydrogenolysis, respectively, at the final stage of the synthesis. slideshare.net

| Protecting Group | Abbreviation | Protected Group | Introduction Reagent | Cleavage Condition |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amino | Di-tert-butyl dicarbonate | Mild Acid (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amino | Fmoc-chloride | Mild Base (e.g., Piperidine in DMF) |

| Benzyl ester | Bzl | Carboxyl | Benzyl alcohol | Hydrogenolysis |

| Methyl ester | OMe | Carboxyl | Methanol | Saponification |

Utilization of Coupling Reagents and Additives for Amide Bond Formation

The formation of the peptide bond between the protected valine and leucine requires the activation of the carboxyl group of valine. This is achieved using coupling reagents. creative-peptides.compeptide.com

Common coupling reagents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). creative-peptides.com Uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also widely used due to their high efficiency and lower risk of racemization. peptide.comsigmaaldrich.com

Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents to suppress side reactions and minimize the loss of chiral integrity during the coupling process. creative-peptides.com

| Coupling Reagent | Abbreviation | Type | Common Additive |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | HOBt |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | HOBt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium | HOBt |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium | HOAt |

Optimization of Reaction Parameters for Dipeptide Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Following the coupling and deprotection steps, the final product, this compound, is typically purified by recrystallization or chromatography to remove any remaining impurities.

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound Precursors

Solid-phase peptide synthesis (SPPS) is a widely used method for synthesizing peptides, where the peptide chain is assembled on an insoluble polymer support, or resin. bachem.com This approach simplifies the purification process as excess reagents and byproducts can be removed by simple washing and filtration. bachem.comlifetein.com

Resin Selection and Loading Strategies in SPPS

The choice of resin is a critical first step in SPPS as it determines the C-terminal functionality of the cleaved peptide and the conditions required for the final cleavage. fluorochem.co.uk

| Resin | C-Terminal Functionality | Cleavage Condition | Key Advantage |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., TFA) | Commonly used and well-established. biotage.com |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mild Acid (e.g., 1-3% TFA) | Allows for cleavage while retaining side-chain protecting groups. biotage.com |

Fmoc and Boc Protecting Group Chemistries in Solid-Phase Elongation

The stepwise elongation of the peptide chain on the solid support is carried out using either Fmoc or Boc protecting group chemistry. peptide.com

The synthesis of the H-Val-Leu-OH precursor on the solid support would involve the initial loading of Fmoc-Leu-OH or Boc-Leu-OH onto the chosen resin, followed by deprotection of the α-amino group, and then coupling with the next protected amino acid, Fmoc-Val-OH or Boc-Val-OH, using appropriate coupling reagents. ingentaconnect.com After the dipeptide is assembled, it is cleaved from the resin, and all protecting groups are removed to yield the desired H-Val-Leu-OH, which is then converted to its hydrochloride salt.

Strategies for Minimizing Side Reactions During Solid-Phase Coupling and Cleavage

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, offering efficiency and ease of purification. However, the coupling of amino acids and the final cleavage of the peptide from the resin support are critical steps where side reactions can occur, impacting the purity and yield of the desired product. For the synthesis of H-Val-Leu-OH, a dipeptide composed of two hydrophobic, sterically hindered amino acids, specific strategies are necessary to mitigate these unwanted reactions.

Common side reactions during the coupling of Valine and Leucine include incomplete coupling due to steric hindrance and diketopiperazine formation at the dipeptide stage. Diketopiperazine formation is particularly prevalent when proline is one of the first two residues, but can also occur with other amino acids, leading to premature cleavage of the dipeptide from the resin. To circumvent this, the use of 2-chlorotrityl chloride resin is advantageous as its steric bulk hinders the formation of the cyclic dipeptide. peptide.com Another approach is to introduce the second and third amino acid as a pre-formed dipeptide unit, thereby bypassing the vulnerable dipeptide-resin intermediate. peptide.com

During the cleavage of the final H-Val-Leu-OH peptide from the resin, the choice of cleavage cocktail is paramount to prevent the formation of byproducts. Standard cleavage cocktails often consist of a strong acid, typically trifluoroacetic acid (TFA), in combination with scavengers to capture reactive cationic species generated during the process. For peptides containing sensitive residues, a variety of cleavage cocktails have been developed.

Table 1: Common Cleavage Cocktails for Fmoc Solid-Phase Peptide Synthesis

| Reagent Cocktail | Composition | Primary Use and Considerations | Reference |

|---|---|---|---|

| Reagent B | TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2) | An "odorless" cocktail where TIS replaces thiol-based scavengers. Effective for peptides with trityl-based protecting groups. Does not prevent methionine oxidation. | peptide.com |

| Reagent K | TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A widely used general cleavage reagent suitable for peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr. | peptide.com |

| TFA/Water (95:5) | TFA/Water (95:5) | Suitable for simple peptides without sensitive residues that are prone to acid-catalyzed side reactions. Not recommended for peptides containing Trp, Met, or Cys. | thermofisher.com |

For a simple dipeptide like H-Val-Leu-OH, which lacks highly sensitive side chains, a standard cleavage cocktail such as 95% TFA in water is often sufficient. However, the presence of the bulky alkyl side chains of valine and leucine can influence the efficiency of cleavage and potentially lead to incomplete removal or side reactions if not optimized. The use of scavengers like triisopropylsilane (TIS) is still recommended to quench any carbocations that may be formed from the resin or protecting groups, thus preventing re-attachment to the peptide or other modifications.

Chemoenzymatic Synthesis Routes to this compound

Chemoenzymatic synthesis offers a green and highly selective alternative to purely chemical methods for peptide bond formation. This approach utilizes enzymes as catalysts, which operate under mild conditions and exhibit high stereospecificity, thereby minimizing the need for extensive protecting group strategies and reducing the risk of racemization.

For the synthesis of dipeptides containing hydrophobic amino acids like valine and leucine, proteases such as thermolysin and papain are particularly effective. These enzymes can catalyze the formation of a peptide bond between an N-protected amino acid ester (the acyl donor) and an amino acid or peptide with a free amino group (the nucleophile).

Thermolysin-Catalyzed Synthesis:

Thermolysin, a thermostable metalloproteinase, displays a strong preference for hydrophobic amino acid residues at the P1' position of the scissile bond in hydrolysis, which translates to a preference for incorporating hydrophobic amino acids as the amine component in synthesis. nih.gov The enzyme can effectively catalyze the condensation of an N-protected valine derivative with a leucine ester.

A typical reaction involves the incubation of an N-protected Valine, such as Z-Val-OH (benzyloxycarbonyl-L-valine), with a Leucine ester, like Leu-OMe.HCl (L-leucine methyl ester hydrochloride), in the presence of thermolysin. The equilibrium of the reaction can be shifted towards synthesis by the precipitation of the product from the reaction medium.

Table 2: Kinetic Parameters for Thermolysin-Catalyzed Synthesis of Z-Phe-Leu-NH₂

| Amine Component (H-Y-B) | Apparent Kₘ (mM) | Apparent kcat (min⁻¹) | kcat/Kₘ (M⁻¹min⁻¹) | Reference |

|---|---|---|---|---|

| H-Leu-NH₂ | 18 | 110 | 6100 | nih.gov |

| H-Phe-NH₂ | 11 | 220 | 20000 | nih.gov |

Papain-Catalyzed Synthesis:

Papain, a cysteine protease, also demonstrates utility in peptide synthesis, particularly for the formation of peptide bonds involving hydrophobic amino acids. Kinetically controlled synthesis using papain involves the use of an activated acyl donor, such as an amino acid ester, which forms a transient acyl-enzyme intermediate. This intermediate then reacts with the amine component to form the peptide bond. This method is generally faster than thermodynamically controlled synthesis and can lead to high yields if the reaction conditions are optimized to favor aminolysis over hydrolysis of the acyl-enzyme intermediate. While specific yield data for this compound is not extensively published, studies on similar dipeptides demonstrate the feasibility of this approach.

Stereochemical Control and Epimerization Mitigation in this compound Synthesis

Maintaining the stereochemical integrity of the chiral centers at the α-carbons of valine and leucine is of utmost importance during synthesis, as the formation of diastereomers can be difficult to separate and can impact the biological activity of the peptide. Epimerization, the change in configuration at one of several stereogenic centers, can occur at various stages of peptide synthesis, but is most prevalent during the activation of the carboxylic acid group for coupling.

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can readily tautomerize to a more stable, achiral form. Subsequent nucleophilic attack by the amino component can occur from either face of the oxazolone ring, leading to a mixture of L- and D-isomers.

Several factors influence the extent of epimerization, including the nature of the coupling reagent, the base used, the solvent, and the temperature. For sterically hindered amino acids like valine, the coupling reaction can be slower, providing more opportunity for racemization of the activated amino acid.

The choice of coupling reagent is critical in suppressing racemization. Reagents that promote rapid amide bond formation with minimal activation time are preferred.

Table 3: Influence of Coupling Reagents on Racemization

The following table illustrates the varying degrees of racemization observed with different coupling reagents in peptide synthesis. While not specific to Val-Leu coupling, it provides a general trend.

| Coupling Reagent | Additive | Base | % D-Isomer (Epimerization) | Reference |

|---|---|---|---|---|

| DCC | - | - | High | bachem.com |

| DIC | HOBt | - | Low | bachem.com |

| HATU | - | DIPEA | Variable | peptidescientific.com |

| HBTU | - | DIPEA | Low | peptidescientific.com |

To minimize epimerization during the synthesis of H-Val-Leu-OH, the following strategies are recommended:

Use of Uronium/Aminium or Phosphonium (B103445) Salt-Based Coupling Reagents: Reagents like HBTU, HATU, and PyBOP, in conjunction with an additive like HOBt or Oxyma, are known to be efficient and suppress racemization. peptidescientific.com

Control of Base: The use of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is common. However, the concentration and type of base can influence racemization, and for particularly sensitive couplings, weaker bases or alternative protocols may be necessary. nih.gov

Low Temperature: Performing the coupling reaction at reduced temperatures can slow down the rate of oxazolone formation and subsequent racemization.

In situ Activation: Pre-activation of the carboxylic acid should be minimized. In situ activation, where the coupling reagent is added to the mixture of the N-protected amino acid and the amine component, reduces the time the activated species exists before reacting, thereby lowering the chance of racemization.

By carefully selecting the synthetic methodology and optimizing reaction conditions, this compound can be synthesized with high yield and purity, minimizing the formation of side products and preserving the desired stereochemistry.

Advanced Analytical Characterization and Structural Elucidation of H Val Leu Oh.hcl

Spectroscopic Analysis Techniques for H-Val-Leu-OH.HCl

Spectroscopic techniques are pivotal in elucidating the precise structure of this compound. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that can be translated into a detailed structural map.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules, including dipeptides like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides unambiguous evidence of the chemical environment of each atom, their connectivity, and their spatial relationships.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for each unique proton in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For instance, protons attached to alpha-carbons (α-H) of the amino acid residues typically resonate in a specific region of the spectrum, while protons of the side chains (e.g., the methyl groups of valine and leucine) appear at different chemical shifts. The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides information on the number of adjacent protons. Integration of the signals reveals the relative number of protons corresponding to each signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. For this compound, characteristic signals are observed for the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons, and the carbons of the valine and leucine (B10760876) side chains. chemicalbook.comchemicalbook.com

A representative, though not specific to the hydrochloride salt, dataset for H-Leu-Val-OH highlights the expected chemical shifts. chemicalbook.com In DMSO-d6, typical ¹H NMR chemical shifts for the α-protons of valine and leucine in similar peptide environments are observed. hepvs.chchemicalbook.com The chemical shifts of the solvent and any impurities, such as water, must also be considered during spectral analysis. sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Val-Leu Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Val-αH | ~4.13 | ~59.5 |

| Val-βH | ~2.05 | ~30.2 |

| Val-γCH₃ | ~0.95 | ~19.0, ~18.5 |

| Leu-αH | ~4.34 | ~51.8 |

| Leu-βCH₂ | ~1.60, ~1.70 | ~40.5 |

| Leu-γCH | ~1.58 | ~24.5 |

| Leu-δCH₃ | ~0.90 | ~23.0, ~21.5 |

| Carbonyl (C=O) | - | ~172-175 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, pH, and temperature. The data presented is a generalized representation based on typical values for valine and leucine residues in peptides.

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the sequence and spatial arrangement of the dipeptide.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings within the molecule. tandfonline.comclockss.org For this compound, COSY spectra would show correlations between the α-H and β-H of the valine residue, and within the leucine side chain, connecting the α-H to the β-CH₂, the β-CH₂ to the γ-CH, and the γ-CH to the δ-CH₃ groups. This allows for the assignment of protons within each amino acid residue's spin system. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.comnih.gov This allows for the definitive assignment of the carbon signals based on their attached, and often more easily assigned, protons. For example, the α-H signal of valine will show a cross-peak with the signal of the α-carbon of valine.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). mdpi.comrsc.org This is crucial for connecting the individual amino acid spin systems and confirming the peptide sequence. A key HMBC correlation would be observed between the α-proton of the leucine residue and the carbonyl carbon of the valine residue, which definitively establishes the Val-Leu peptide bond. rsc.org

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. nih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of this compound and confirming its amino acid sequence through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like peptides without causing significant fragmentation. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS in positive ion mode would typically show a prominent signal corresponding to the protonated molecule, [M+H]⁺, where M is the neutral dipeptide (H-Val-Leu-OH). The mass of this ion allows for the direct determination of the molecule's monoisotopic or average molecular mass. hepvs.ch Depending on the experimental conditions, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed. hepvs.chucdavis.edu

Table 2: Expected ESI-MS Data for H-Val-Leu-OH

| Ion Species | Calculated m/z (Monoisotopic) |

| [M+H]⁺ | 231.1703 |

| [M+Na]⁺ | 253.1522 |

| [M+K]⁺ | 269.1262 |

Note: The molecular formula of the neutral dipeptide H-Val-Leu-OH is C₁₁H₂₂N₂O₃. The HCl salt will dissociate in solution.

Tandem mass spectrometry, or MS/MS, is a technique used to induce and analyze the fragmentation of selected ions. libretexts.org In an MS/MS experiment, the [M+H]⁺ ion of this compound is isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas. libretexts.org This process imparts energy to the ion, causing it to break apart at its weakest bonds, primarily the peptide bond.

The resulting fragment ions are then analyzed by a second mass analyzer. The fragmentation of peptides is well-characterized and typically occurs along the peptide backbone, producing specific types of fragment ions known as b-ions and y-ions. libretexts.org

b-ions contain the N-terminus and are formed by cleavage of the amide bond.

y-ions contain the C-terminus and are also formed by cleavage of the amide bond.

For the dipeptide Val-Leu, the expected fragmentation would produce b₁ and y₁ ions. The mass difference between the precursor ion and the fragment ions, or between sequential fragment ions, corresponds to the mass of a specific amino acid residue, thus confirming the sequence. libretexts.org

Table 3: Predicted MS/MS Fragmentation of [H-Val-Leu-OH+H]⁺

| Fragment Ion | Structure | Calculated m/z (Monoisotopic) |

| b₁ | [H-Val-CO]⁺ | 102.0862 |

| y₁ | [H-Leu-OH+H]⁺ | 132.1020 |

The observation of these specific fragment ions provides conclusive evidence for the sequence of the dipeptide as Val-Leu. wiley.com This fragmentation pattern is a unique fingerprint that confirms the identity of the compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of H-Val-Leu-OH by providing its exact mass with high precision. This technique differentiates the target compound from other molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. Modern HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, routinely achieve mass accuracies in the sub-ppm (parts per million) range, which is critical for confirming the elemental composition of a molecule. researchgate.net

For H-Val-Leu-OH (Chemical Formula: C₁₁H₂₂N₂O₃), the theoretical monoisotopic mass is 230.16304 Da. When analyzed by HRMS, typically using electrospray ionization (ESI) in positive ion mode, the compound is observed as its protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is 231.170319 Da. nih.gov The experimental determination of this value within a narrow tolerance window (e.g., < 5 ppm) provides strong evidence for the compound's identity. acs.org

The process involves introducing the sample, often dissolved in a suitable solvent mixture like acetonitrile (B52724) and water with a trace of formic acid to promote ionization, into the HRMS system. The instrument is calibrated using known standards to ensure high mass accuracy. The resulting spectrum displays the measured m/z of the protonated dipeptide, which is then compared to the calculated theoretical value. This high level of mass accuracy is crucial for distinguishing between isobaric compounds and confirming the elemental formula, a foundational step in structural elucidation. nih.govmdpi.com

Table 1: HRMS Data for H-Val-Leu-OH

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₂₂N₂O₃ |

| Theoretical Monoisotopic Mass (M) | 230.16304 Da |

| Ion Observed | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 231.170319 Da nih.gov |

Chromatographic Separation Methodologies for this compound

Chromatographic techniques are paramount for assessing the purity of this compound, separating it from potential impurities such as starting materials, by-products from synthesis, or degradation products. Various modes of liquid chromatography are employed to achieve this, each leveraging different physicochemical properties of the dipeptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control for peptides, providing reliable purity assessment and quantification. phenomenex.com The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Reversed-Phase HPLC (RP-HPLC) Systems and Conditions

Reversed-Phase HPLC (RP-HPLC) is the most widely used chromatographic mode for the analysis of peptides. hplc.eunih.gov In RP-HPLC, a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with alkyl chains (e.g., C18 or C8), is used in conjunction with a polar mobile phase. Peptides are retained on the column based on their hydrophobicity and are eluted by a gradient of increasing organic solvent concentration. nih.gov

For H-Val-Leu-OH, which possesses hydrophobic valine and leucine residues, RP-HPLC offers excellent resolving power. tandfonline.com The separation is typically performed using a C18 column. The mobile phase usually consists of an aqueous component (Solvent A) and an organic component (Solvent B), such as acetonitrile. mdpi.com An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both mobile phase components to improve peak shape and retention by forming neutral ion pairs with the charged amine and carboxyl groups of the peptide. hplc.eu Detection is typically performed by monitoring UV absorbance at 210-220 nm, where the peptide bond absorbs light.

Table 2: Typical RP-HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 25-40 °C |

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

For highly polar molecules that show little or no retention on RP-HPLC columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. discoveracs.orgpolylc.com HILIC employs a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or zwitterionic functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile. polylc.comhalocolumns.com A thin water layer is adsorbed onto the stationary phase, and retention is based on the partitioning of polar analytes between this aqueous layer and the bulk organic mobile phase.

Given its free N-terminus and C-terminus, H-Val-Leu-OH is a polar dipeptide and is well-suited for HILIC analysis. discoveracs.orghalocolumns.com This technique is particularly useful for separating it from other polar impurities or for analyses where RP-HPLC conditions may not provide adequate resolution. The elution order in HILIC is generally the opposite of that in RP-HPLC, with more polar compounds being retained longer. polylc.com

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially faster analysis times and superior resolution. chromatographytoday.comnih.gov This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. chromatographytoday.com

The application of UHPLC to the analysis of this compound can reduce run times from 20-30 minutes on a conventional HPLC system to just a few minutes, without compromising, and often improving, the quality of the separation. mdpi.comwaters.com The enhanced resolution allows for better separation of closely related impurities from the main peptide peak. chromatographytoday.com This high-throughput capability is invaluable in research and development settings for rapid purity checks and method development. UHPLC systems are frequently coupled with HRMS detectors, providing rapid and highly specific identification and quantification in a single run. nih.govmdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment

H-Val-Leu-OH is a chiral molecule containing two stereogenic centers, one at the α-carbon of valine and one at the α-carbon of leucine. This gives rise to four possible stereoisomers: L-Val-L-Leu, D-Val-D-Leu, L-Val-D-Leu, and D-Val-L-Leu. Since the biological and chemical properties of these isomers can differ significantly, it is crucial to verify the enantiomeric purity of the desired L-Val-L-Leu form. mdpi.com

Chiral chromatography is the definitive method for separating enantiomers and diastereomers. This is typically achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. mdpi.com For dipeptides, CSPs based on cyclodextrins, crown ethers, or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective. mdpi.comresearchgate.net

The analysis involves dissolving the this compound sample and injecting it onto the chiral column. The mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) with an acidic or basic modifier, is optimized to achieve baseline separation of all potential stereoisomers. researchgate.net The detection of any of the undesired isomers allows for the precise quantification of the enantiomeric (and diastereomeric) purity of the target compound. cdnsciencepub.com

Table 3: Mentioned Compounds

| Compound Name | Chemical Formula | Role/Type |

|---|---|---|

| This compound | C₁₁H₂₃ClN₂O₃ | Analyte |

| L-Valine | C₅H₁₁NO₂ | Amino Acid |

| L-Leucine | C₆H₁₃NO₂ | Amino Acid |

| Acetonitrile | C₂H₃N | Organic Solvent (Mobile Phase) |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | Ion-Pairing Agent |

| Formic Acid | CH₂O₂ | Mobile Phase Additive |

| Water | H₂O | Aqueous Solvent (Mobile Phase) |

| Hexane | C₆H₁₄ | Organic Solvent (Mobile Phase) |

Derivatization Strategies for Enhanced Analytical Performance of this compound

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, known as a derivative. actascientific.com This technique is pivotal in analytical chemistry for enhancing the detectability and chromatographic behavior of analytes like this compound, particularly for methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). actascientific.comresearchgate.net The primary goals of derivatizing H-Val-Leu-OH and its constituent amino acids are to improve retention characteristics, increase sensitivity, and provide selective responses. actascientific.com

In pre-column derivatization, the analyte is chemically modified before its introduction into the analytical column. actascientific.com This approach is widely used to enhance the performance of Reverse Phase HPLC (RP-HPLC) for amino acid and peptide analysis. actascientific.com

Commonly used pre-column derivatization reagents for primary amines, such as the N-terminus of H-Val-Leu-OH and the individual amino acids valine and leucine, include:

o-Phthalaldehyde (B127526) (OPA): OPA reacts rapidly with primary amines in the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, to form highly fluorescent isoindole derivatives. actascientific.comlcms.cz This method is valued for its speed and the high sensitivity achieved with fluorescence detection. actascientific.com The use of 3-mercaptopropionic acid can offer advantages over 2-mercaptoethanol. actascientific.com

9-Fluorenylmethyl Chloroformate (FMOC): FMOC is another popular reagent that reacts with primary and secondary amines to produce stable, fluorescent derivatives. lcms.cz Automated pre-column derivatization using both OPA and FMOC can significantly reduce sample preparation time and labor. lcms.cz

Phenyl Isothiocyanate (PITC) / Edman's Reagent: PITC reacts with the N-terminal amino group of peptides and free amino acids to form phenylthiocarbamyl (PTC) derivatives. actascientific.com These derivatives are stable and can be readily analyzed by HPLC. actascientific.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is used for the derivatization of amino acids, leading to stable derivatives that can be detected by UV absorbance. cerealsgrains.org This method is applicable to a wide range of amino acids. cerealsgrains.org

Urea (B33335): A practical method for the derivatization of amino acids using urea has been developed for LC-MS analysis. The reaction of amino acids with urea produces carbamoylated amino acids (CAAs), which show improved separation and identification in LC-MS. mdpi.com

A typical pre-column derivatization protocol involves mixing the sample containing H-Val-Leu-OH or its hydrolysate with the derivatizing reagent under specific pH and temperature conditions, followed by a short incubation period before injection into the HPLC or LC-MS system. For instance, a mixture of 20 common amino acids can be derivatized with urea by incubation at 80°C and pH 9 for 4 hours. mdpi.com

Table 1: Comparison of Common Pre-column Derivatization Reagents

| Reagent | Target Group | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Fast reaction, high sensitivity. actascientific.comlcms.cz |

| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary and secondary amines | Fluorescence | Stable derivatives. lcms.cz |

| Phenyl Isothiocyanate (PITC) | Primary amines | UV Absorbance | Stable derivatives. actascientific.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary and secondary amines | UV Absorbance | Applicable to a wide range of amino acids. cerealsgrains.org |

| Urea | Primary amines | Mass Spectrometry | Improved separation in LC-MS. mdpi.com |

Post-column derivatization involves the chemical modification of the analyte after it has been separated on the analytical column but before it reaches the detector. shimadzu.com This technique is often coupled with ion-exchange chromatography for amino acid analysis. aurigaresearch.com

Key aspects of post-column derivatization include:

Reagents: The most commonly used reagents for post-column derivatization of amino acids are ninhydrin (B49086) and o-phthalaldehyde (OPA) . shimadzu.comaurigaresearch.com Ninhydrin reacts with both primary and secondary amino acids to produce a colored compound detected by visible absorption at 570 nm (and 440 nm for proline). aurigaresearch.comresearchgate.net OPA is used for fluorescence detection. aurigaresearch.com

Process: After the separation of the amino acids on an ion-exchange column, the derivatizing reagent is continuously mixed with the column effluent. shimadzu.com The reaction often occurs at an elevated temperature to ensure completion before the mixture enters the detector. aurigaresearch.comresearchgate.net

Advantages: Post-column derivatization offers excellent quantitation and reproducibility. shimadzu.com Since the derivatization occurs after separation, it is less susceptible to interference from the sample matrix. shimadzu.com It is also a non-destructive method that can be easily automated. aurigaresearch.com

Detectors: The choice of detector depends on the derivatizing reagent. Visible absorbance detectors are used for ninhydrin, while fluorescence detectors are employed for OPA. aurigaresearch.com

Table 2: Features of Post-column Derivatization

| Feature | Description |

| Principle | Analyte derivatization occurs after chromatographic separation. shimadzu.com |

| Common Reagents | Ninhydrin, o-phthalaldehyde (OPA). shimadzu.comaurigaresearch.com |

| Coupled Chromatography | Primarily ion-exchange chromatography. aurigaresearch.com |

| Detection | Visible absorbance (ninhydrin), Fluorescence (OPA). aurigaresearch.com |

| Key Advantage | Reduced matrix interference, high reproducibility. shimadzu.com |

Derivatization plays a crucial role in enhancing the performance of LC-MS for the analysis of peptides and amino acids. researchgate.net The chemical modification can significantly improve ionization efficiency, which is a key factor for achieving high sensitivity in mass spectrometry. researchgate.netrsc.org

Increased Sensitivity: By introducing a functional group that is easily ionizable (e.g., a fixed positive charge), derivatization can dramatically increase the signal intensity of the analyte in the mass spectrometer. rsc.orgnih.gov For example, derivatization of peptides with 2,4,6-triphenylpyrylium (B3243816) salts can enable detection at the attomole level. shimadzu-webapp.eu Similarly, a novel derivatization reagent, 3-DP-NHS, has been shown to enhance detection sensitivity for amino-containing metabolites. nih.gov

Enhanced Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better retention and separation on reversed-phase columns. nih.gov For instance, derivatization with urea improves the separation of many amino acids that would otherwise elute very early and with poor resolution. mdpi.com

Facilitated Structural Elucidation: Certain derivatization strategies can influence the fragmentation patterns of peptides in tandem mass spectrometry (MS/MS), aiding in their sequence analysis. rsc.org

However, it is important to note that excessive derivatization reagents can sometimes suppress the signal intensity of the analytes in mass spectrometry, necessitating careful optimization of the reaction conditions and potential sample cleanup steps. researchgate.net

Quantitative Amino Acid Analysis of this compound Hydrolysates

To determine the purity and composition of this compound, it is essential to hydrolyze the peptide bond and then quantify the released valine and leucine.

Acid hydrolysis is the standard method for cleaving peptide bonds to liberate constituent amino acids. researchgate.net However, the conditions must be carefully optimized to ensure complete hydrolysis without significant degradation of the amino acids.

Standard Conditions: The most common method involves hydrolysis with 6N hydrochloric acid (HCl) at 110°C for 20-24 hours in a sealed tube under vacuum. cerealsgrains.orgwaters.com

Challenges with Valine and Leucine: Peptide bonds involving sterically hindered amino acids like valine and isoleucine can be resistant to acid hydrolysis. researchgate.net Incomplete cleavage of the Val-Leu bond can lead to underestimation of these amino acids.

Optimized Protocols: To ensure complete release of valine and leucine, extended hydrolysis times beyond 24 hours may be necessary. researchgate.net However, this can lead to the degradation of other labile amino acids. researchgate.net For dipeptides like H-Val-Leu-OH, where only stable amino acids are present, a prolonged hydrolysis time can be beneficial. Studies have shown that for some peptides, a hydrolysis time of 4 hours at an elevated temperature can be sufficient for high yields of valine and leucine. nih.gov The use of hydriodic acid has also been explored, as it can facilitate the hydrolysis of stable peptide bonds, such as those involving valine and isoleucine, more effectively than HCl. publish.csiro.au

Table 3: Acid Hydrolysis Conditions for Peptide Analysis

| Acid | Concentration | Temperature | Duration | Key Considerations |

| Hydrochloric Acid (HCl) | 6N | 110°C | 20-24 hours | Standard method; may require longer times for Val/Leu release. cerealsgrains.orgwaters.comresearchgate.net |

| Hydriodic Acid (HI) | Constant-boiling | Boiling Point | ~2-6 hours | Facile hydrolysis of stable peptide bonds. publish.csiro.au |

| Methanesulfonic Acid (MSA) | 4M | 110°C | 20-24 hours | Alternative to HCl, particularly for tryptophan analysis. waters.com |

Once the this compound is hydrolyzed, the resulting valine and leucine can be quantified using various analytical techniques.

Ion-Exchange Chromatography (IEC) with Post-column Derivatization: This is considered a "gold standard" method for amino acid analysis. researchgate.net The separated amino acids are derivatized with ninhydrin and detected via visible absorbance, allowing for accurate quantification. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization: This is a widely used and versatile method. The amino acids are derivatized with reagents like OPA, FMOC, or PITC, and then separated on a C18 column and detected by fluorescence or UV absorbance. actascientific.com This approach offers high sensitivity and faster analysis times. actascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for the quantification of amino acids. nih.gov After derivatization to improve chromatographic retention and ionization efficiency, the amino acids are separated by LC and detected by a mass spectrometer operating in selected reaction monitoring (SRM) mode. nih.govnih.gov This method allows for the accurate quantification of individual amino acids even in complex mixtures and requires very small sample amounts. nih.gov

Gas Chromatography (GC): Although less common now for routine amino acid analysis, GC can be used after derivatization of the amino acids to make them volatile.

The choice of method depends on the required sensitivity, sample throughput, and available instrumentation. For accurate quantification, calibration curves are generated using standard solutions of valine and leucine.

Biochemical and Enzymatic Investigations Involving H Val Leu Oh.hcl

H-Val-Leu-OH.HCl as a Substrate for Enzymatic Activity Studies

The cleavage of the peptide bond in this compound is a reaction catalyzed by several types of peptidases. Investigating this hydrolysis provides insight into the functional roles and substrate preferences of these enzymes.

This compound and the corresponding dipeptide Val-Leu are recognized or cleaved by several peptidases, though the specifics of these interactions vary.

Human Renal Dipeptidase : This enzyme, located in the kidney cortex, is known to hydrolyze a wide range of dipeptides. Research into its substrate specificity indicates a preference for dipeptides that have a bulky, hydrophobic group at the N-terminal position. nih.gov This suggests that the valine residue in this compound makes it a suitable substrate for this enzyme, as the enzyme's binding site likely contains a hydrophobic pocket to accommodate such N-terminal moieties. nih.gov While dipeptides are generally better substrates for human renal dipeptidase than other molecules like β-lactams, the enzyme shows preferences. For instance, with rat renal dipeptidase, Gly-D-Ala is hydrolyzed more rapidly than Gly-L-Ala. nih.gov

Dipeptidyl Peptidase IV (DPP-IV) : While not a classic dipeptidase that simply cleaves dipeptides, DPP-IV is a well-studied enzyme that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. Interestingly, the Val-Leu dipeptide has been identified as a potent competitive inhibitor of human DPP-IV. jst.go.jp In a large-scale screening of 337 standard dipeptides, Val-Leu ranked as the 7th most potent inhibitor. jst.go.jp This inhibitory activity indicates a strong binding affinity to the enzyme's active site, even though it is not a typical substrate. Lower cleavage rates have been noted for peptides containing valine and leucine (B10760876) at the P1 position for DPP-IV. cambridge.org

Other Peptidases : The Val-Leu sequence is also relevant to the activity of other enzymes. In studies on dipeptidyl peptidases 8 and 9 (DP8/DP9), Leu and Val were identified as favored residues in the P1' position of substrates, highlighting the importance of these amino acids in enzyme recognition. nih.gov Furthermore, the hydrolysis of larger peptides containing the Leu-Val sequence has been characterized for enzymes like angiotensin-converting enzyme (ACE), which functions as a dipeptidyl carboxypeptidase. nih.gov

The kinetic characterization of an enzyme-substrate interaction involves determining parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). For this compound, the most detailed kinetic data comes from its role as an inhibitor rather than a substrate.

As an inhibitor of human dipeptidyl peptidase IV (hDPP-IV), Val-Leu exhibits a strong interaction, which has been quantified. The IC₅₀ value, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, provides a measure of its inhibitory potency.

| Enzyme | Compound | Kinetic Parameter | Value | Source |

| Human Dipeptidyl Peptidase IV (hDPP-IV) | Val-Leu | IC₅₀ | 0.074 mM | jst.go.jp |

This table is interactive. Click on the headers to sort.

This IC₅₀ value indicates that Val-Leu is a highly effective inhibitor of hDPP-IV. jst.go.jp While specific Kₘ and k꜀ₐₜ values for the hydrolysis of this compound by human renal dipeptidase are not prominently available in published literature, the general substrate preference studies suggest it would be readily hydrolyzed. nih.gov Kinetic studies on homologous bacterial dipeptidases have established robust methods for determining such parameters for a wide array of dipeptide substrates, often revealing catalytic efficiencies (k꜀ₐₜ/Kₘ) in the range of 10⁵ M⁻¹s⁻¹. nih.govdocking.org

Stability and Degradation Pathways of this compound in Model Biochemical Systems

In biological systems, this compound is primarily a transient molecule. Its stability is limited by enzymatic action, leading to its degradation into constituent amino acids.

The principal degradation pathway for Val-Leu is proteolysis, where peptidases cleave the peptide bond to release free L-valine and L-leucine. hmdb.ca These amino acids then enter their respective catabolic pathways. hmdb.ca

Valine Degradation : The catabolism of valine begins with its conversion to 2-ketoisovalerate. This intermediate is then converted to isobutyryl-CoA, which subsequently undergoes a series of reactions to form propionyl-CoA. nih.govnih.gov This pathway involves several enzymes, including branched-chain aminotransferase and branched-chain ketoacid dehydrogenase. nih.govresearchgate.net

Leucine Degradation : The degradation of leucine also starts with transamination to its corresponding α-keto acid. It is ultimately broken down into acetyl-CoA and acetoacetate, making it a ketogenic amino acid. researchgate.net

Beyond enzymatic hydrolysis, dipeptides in solution can undergo other transformations. One common non-enzymatic reaction is intramolecular cyclization to form a 2,5-diketopiperazine (DKP), the cyclic anhydride (B1165640) of the dipeptide. uoguelph.ca This cyclization can occur during long-term storage in solution. nih.gov These cyclic dipeptides are notably more resistant to enzymatic degradation than their linear counterparts. nih.gov The stability of dipeptides is also influenced by pH; studies on similar molecules show greater stability in neutral buffers compared to acidic conditions. mdpi.com

| Compound | Degradation Pathway | Key Products | Source |

| This compound | Enzymatic Hydrolysis | L-Valine, L-Leucine | hmdb.ca |

| This compound | Non-enzymatic Cyclization | Cyclo(Val-Leu) (a Diketopiperazine) | uoguelph.ca |

| L-Valine | Amino Acid Catabolism | Propionyl-CoA | nih.govnih.gov |

| L-Leucine | Amino Acid Catabolism | Acetyl-CoA, Acetoacetate | researchgate.net |

This table is interactive. Click on the headers to sort.

Computational Studies and Theoretical Modeling of H Val Leu Oh.hcl

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of H-Val-Leu-OH.HCl, such as its most stable three-dimensional shape and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For dipeptides like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization and determine the most stable molecular conformation. researchgate.netoalib.com This process yields precise information on bond lengths, bond angles, and dihedral angles. ajrconline.org

Once the optimized geometry is obtained, further analysis can reveal key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. ajrconline.orgajol.info For dipeptides, these frontier orbitals are often localized on specific regions, such as the peptide bond and the carboxyl and amino groups, which are the primary sites for chemical reactions. ajrconline.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electrophilic (positive) and nucleophilic (negative) regions. ajol.info For this compound, the MEP would show positive potential around the ammonium (B1175870) group (-NH3+) and negative potential around the carbonyl oxygen and the chloride ion, indicating likely sites for intermolecular interactions. ajol.inforesearchgate.net

Table 1: Representative DFT-Calculated Properties for a Dipeptide (Note: These are typical values for dipeptides and serve as an illustrative example for this compound)

| Parameter | Representative Value | Significance |

| Optimized Bond Length (Cα-N) | ~1.46 Å | Defines the core geometry of the peptide backbone. |

| Optimized Bond Angle (N-Cα-C) | ~110° | Influences the overall shape and steric hindrance. |

| Peptide Bond Dihedral Angle (ω) | ~180° | Indicates the planarity of the amide bond. uni-muenchen.de |

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating ability. ajrconline.org |

| LUMO Energy | ~ -0.5 eV | Relates to electron affinity and electron-accepting ability. ajrconline.org |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicates chemical stability and reactivity. ajrconline.orgresearchgate.net |

| Dipole Moment | ~ 2.5 - 5.0 Debye | Measures the overall polarity of the molecule. ajol.info |

While DFT provides high accuracy, its computational cost can be prohibitive for exploring the vast conformational space of a flexible molecule like this compound. Semi-empirical methods, such as PM3, AM1, and MNDO, offer a computationally less expensive alternative. uni-muenchen.dephysics.gov.az These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to speed up calculations. uni-muenchen.de

A common strategy involves a hierarchical approach: first, a broad conformational search is performed using a semi-empirical method to identify a set of low-energy structures from thousands of possibilities. acs.orgnih.gov These promising candidates are then subjected to full geometry optimization using a more accurate method like DFT to refine their structures and energies. nih.gov This approach efficiently maps the potential energy surface, identifying the global minimum energy conformer and other low-lying, biologically relevant structures. acs.org Studies on various dipeptides have demonstrated that this combined computational approach is both reliable and efficient for determining stable conformers. nih.gov

Table 2: Comparison of Common Semi-Empirical Methods for Peptide Modeling

| Method | Key Features | Typical Application |

| PM3 (Parametric Method 3) | Parameterized to reproduce experimental heats of formation; generally good for geometries. uni-muenchen.de | Initial conformational searches and energy minimization of organic molecules. nih.gov |

| AM1 (Austin Model 1) | An improvement over MNDO, particularly in describing hydrogen bonds. uni-muenchen.de | Conformational analysis of peptides and other biomolecules. |

| MNDO (Modified Neglect of Diatomic Overlap) | One of the earlier NDDO-based methods; faster but generally less accurate than PM3 or AM1. uni-muenchen.de | Rapid screening of large numbers of molecular conformations. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a "computational microscope" to observe molecular motion. For this compound, MD simulations can reveal its conformational flexibility and the crucial role of the solvent, particularly water, in determining its structure and dynamics. nih.gov

In an MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules, and the forces on each atom are calculated using a force field (e.g., GROMOS, CHARMM, Amber). nih.govnih.gov Newton's equations of motion are then solved iteratively to track the trajectory of every atom over time. This allows for the analysis of dynamic processes like conformational changes, folding/unfolding events, and solvent interactions. nih.gov

The presence of the hydrochloride salt (HCl) means the dipeptide exists in a charged state in solution (protonated amine, deprotonated carboxylate, and a chloride counter-ion). MD simulations are particularly well-suited to model the explicit interactions between these charged groups and polar water molecules. researchgate.net Simulations can quantify the hydration shell around the peptide, showing how water molecules orient themselves to solvate the hydrophilic parts of the molecule (the charged termini and the peptide backbone) and how they are repelled from the hydrophobic valine and leucine (B10760876) side chains. researchgate.netresearchgate.net The conformational profile of a peptide can change significantly depending on the solvent; for instance, a peptide might adopt a helical conformation in a non-polar solvent but a more extended β-hairpin structure in a polar one. researchgate.net

In Silico Prediction of this compound Interactions and Reactivity

Beyond studying the molecule in isolation, computational methods can predict how this compound might interact with other molecules, such as biological receptors or enzymes, and forecast its chemical reactivity.

In silico molecular docking is a technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. frontiersin.orgnih.gov By computationally placing the dipeptide into the active site of a receptor, docking algorithms score different binding poses based on factors like steric fit and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). This can identify the most likely binding mode and estimate the binding affinity. nih.govfrontiersin.org For this compound, docking studies could reveal key interactions between its valine and leucine side chains and hydrophobic pockets in a receptor, as well as hydrogen bonds formed by its peptide backbone and charged termini. nih.govnih.gov

Furthermore, DFT-derived reactivity descriptors can provide quantitative measures of a molecule's chemical behavior. ajrconline.org Parameters such as chemical potential, hardness, and the electrophilicity index can be calculated from the HOMO and LUMO energies to predict how the dipeptide will behave in a chemical reaction. ajol.info For example, these descriptors can help understand the susceptibility of the peptide bond to hydrolysis, a critical aspect of peptide stability. kuleuven.bersc.org Computational studies on peptide hydrolysis have shown that the rate of reaction is influenced by the steric bulk of the amino acid side chains, a factor that can be modeled and quantified through theoretical calculations. kuleuven.be

Applications of H Val Leu Oh.hcl in Advanced Peptide and Peptidomimetic Design

Incorporation of H-Val-Leu-OH.HCl as a Building Block in Complex Peptide Synthesis

This compound is a readily available dipeptide that can be efficiently incorporated into larger peptide sequences through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. In SPPS, the dipeptide can be coupled as a single unit, which can accelerate the synthesis process and potentially minimize side reactions, such as epimerization, that can occur during the stepwise addition of single amino acids. mdpi.com

The synthesis process typically involves the following steps:

N-terminal Protection: The free amino group of valine in this compound is first protected with a suitable group, commonly Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc), to prevent self-polymerization and direct the reaction to the C-terminus.

C-terminal Activation: The carboxylic acid group of leucine (B10760876) is activated to facilitate the formation of a peptide bond. This activation is crucial for an efficient coupling reaction with the free amino group of the growing peptide chain attached to a solid support or another amino acid in solution.

Coupling: The protected and activated dipeptide is then coupled to the N-terminus of the resin-bound peptide or another amino acid ester.

A variety of modern coupling reagents are employed to ensure high efficiency and minimize racemization, particularly at the activated C-terminal leucine residue. The choice of reagent is critical for the successful synthesis of complex peptides. acs.orgthaiscience.info

Table 1: Common Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Full Name | Characteristics |

|---|---|---|

| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) | A highly reactive uronium salt that promotes rapid amide bond formation; widely used in Fmoc-based SPPS. thaiscience.info |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | An aminium salt known for its high coupling efficiency, especially for sterically hindered amino acids, and low rates of racemization. mdpi.com |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | A carbodiimide-based system where Oxyma Pure acts as an additive to suppress racemization and improve reaction rates. It is considered a greener alternative to benzotriazole-based additives. acs.org |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium (B103445) salt reagent that is effective for difficult couplings, though its use has been somewhat superseded by uronium/aminium reagents. acs.org |

The use of H-Val-Leu-OH as a single building block was demonstrated in the N- to C-terminus synthesis of the tetrapeptide H-Leu-Ala-Gly-Val-OH, showcasing its utility in alternative synthetic strategies. nih.gov This approach can be particularly advantageous for synthesizing peptides with repeating Val-Leu sequences or for introducing this specific motif into a desired position within a complex polypeptide chain.

Structure-Activity Relationship (SAR) Studies Centered on Valine-Leucine Motifs in Peptides

The branched, aliphatic side chains of both valine (isopropyl group) and leucine (isobutyl group) contribute significantly to the hydrophobic interactions that often dominate peptide-receptor binding. wou.edu The packing of these residues within a protein or peptide core is a key determinant of structural stability and function.

Table 2: Research Findings from SAR Studies on Valine-Leucine Motifs

| Peptide/System | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Lugdunin Analogues | Antimicrobial Activity | Revealed that leucine and an alternating stereoconfiguration are essential for activity. While valine could be substituted with alanine, the activity varied, indicating a distinct relevance for each valine residue in the structure. | d-nb.info |

| Melittin | Hemolytic and Antimicrobial Activity | Deletion of specific hydrophobic residues, including Leu6, Leu9, and Leu16, led to a decrease in hemolytic activity, demonstrating the importance of these residues for membrane interaction. | mdpi.com |

| Synthetic Cannabinoid Receptor Agonists | Receptor Binding and Functional Activity | SAR studies showed that for a given molecular core, the nature of the amino acid was critical. Affinities and potencies for tert-leucinamides were greater than for valinamides, which were significantly greater than for phenylalaninamides. | ebi.ac.ukresearchgate.net |

| Antimicrobial/Antimalarial Dipeptides | Antimicrobial and Antimalarial Efficacy | Novel dipeptide-carboxamide derivatives based on a Leu-Val scaffold were synthesized and showed promising antimicrobial and antimalarial properties, highlighting the potential of this motif as a pharmacophore. | frontiersin.org |

These studies collectively underscore that the Val-Leu motif is not merely a passive structural component. The specific stereochemistry and the spatial arrangement of the isopropyl and isobutyl side chains are often critical for establishing the precise contacts required for high-affinity binding and biological efficacy. For instance, in antimicrobial peptides, the hydrophobicity provided by Val-Leu is essential for membrane disruption, while in receptor ligands, it contributes to fitting into specific binding pockets. d-nb.infomdpi.com

Rational Design of Peptidomimetics Utilizing the Val-Leu Dipeptide Scaffold

While peptides are excellent tools for studying biological processes, their therapeutic potential can be limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are non-peptide molecules designed to mimic the 3D structure and functional activity of a native peptide, while offering improved pharmacological properties. The Val-Leu dipeptide scaffold is an attractive starting point for the rational design of such mimetics due to its defined conformational preferences and frequent occurrence in bioactive peptide sequences. nih.govupc.edu

A prominent strategy in peptidomimetic design is to replace the labile peptide backbone with a more robust, non-natural scaffold, while retaining the critical side chains in their bioactive orientation. chemrxiv.org A key example is the development of inhibitors for membrane type-1 matrix metalloproteinase (MT1-MMP), a target in cancer therapy. In one study, a phosphoramidate-based peptidomimetic was designed, where the peptide bond was replaced with a phosphoramidate (B1195095) core. nih.gov

Table 3: Comparison of a Val-Leu Peptide Motif and a Peptidomimetic Scaffold

| Feature | Peptide (Val-Leu) | Peptidomimetic (Val-PO₂-Leu) nih.gov |

|---|---|---|

| Backbone | Amide Bond (-CO-NH-) | Phosphoramidate Core (-PO₂-NH-) |

| P1 Residue | Valine | Valine |

| P1' Residue | Leucine | Leucine |

| Key Interaction | Side chain interactions with enzyme subsites. | Side chain interactions plus coordination of the phosphoramidate group with the catalytic zinc ion in the enzyme's active site. |

| Properties | Susceptible to proteolytic cleavage. | Increased resistance to proteolysis. |

| Outcome | Serves as a natural substrate or peptide inhibitor. | Identified as a novel scaffold with submicromolar inhibitory potency against MT1-MMP. |

The rational design process for the Val-PO₂-Leu peptidomimetic involved extensive virtual screening of various amino acids at the P1 and P1′ positions. This computational analysis, followed by chemical synthesis and biological evaluation, confirmed that valine was the preferred residue at the P1 position and leucine at the P1′ position for potent inhibition of MT1-MMP. nih.gov This work exemplifies how the fundamental Val-Leu dipeptide structure can be translated into a novel, non-peptidic scaffold with significant therapeutic potential.

Methodologies for Site-Specific Conjugation of this compound to Diverse Chemical Entities

Site-specific conjugation is the process of chemically linking a molecule, such as a peptide, to another chemical entity (e.g., a protein, a fluorescent dye, or a drug molecule) at a defined position. This precise control over the conjugation site is crucial for creating homogeneous products with predictable properties and optimal function, as seen in the development of antibody-drug conjugates (ADCs). nih.govgenovis.com

This compound offers two primary reactive handles for conjugation: the N-terminal primary amine of the valine residue and the C-terminal carboxylic acid of the leucine residue. The side chains of valine and leucine are aliphatic and generally non-reactive under standard bioconjugation conditions.

Potential Conjugation Strategies:

N-Terminal Conjugation: The free amino group is a nucleophile that can be targeted by various amine-reactive chemical groups. This is a common strategy for labeling peptides. After neutralizing the hydrochloride salt, the free amine can react with:

N-Hydroxysuccinimide (NHS) esters: These reagents react with primary amines to form stable amide bonds. A molecule of interest can be functionalized with an NHS ester and then reacted with the dipeptide.

Isothiocyanates: These form stable thiourea (B124793) linkages with amines. Fluorescein isothiocyanate (FITC) is a classic example used for fluorescent labeling.

Aldehydes/Ketones (Reductive Amination): The N-terminal amine can react with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine linkage.

C-Terminal Conjugation: The carboxylic acid group can be activated to react with a nucleophile, typically a primary amine on the molecule to be conjugated.

Carbodiimide Chemistry: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxyl groups, allowing them to react with primary amines to form amide bonds. This is a standard method for conjugating peptides to proteins or other amine-containing molecules. thno.org

Table 4: Potential Site-Specific Conjugation Methodologies for H-Val-Leu-OH

| Terminus | Reactive Group | Reagent Class | Resulting Linkage | Application Example |

|---|---|---|---|---|

| N-Terminus | Primary Amine (-NH₂) | NHS Esters | Amide | Attaching the dipeptide to a solid support or a larger carrier protein. |

| N-Terminus | Primary Amine (-NH₂) | Isothiocyanates | Thiourea | Labeling the dipeptide with a fluorescent dye for tracking studies. |

| C-Terminus | Carboxylic Acid (-COOH) | Carbodiimides (e.g., EDC) + Amine | Amide | Conjugating the dipeptide to an amino-functionalized drug molecule or polymer. thno.org |

For more complex applications, a bifunctional linker could first be attached to either the N- or C-terminus of the dipeptide. This linker could then present a secondary reactive group (e.g., an alkyne, azide, or maleimide) for subsequent "click chemistry" or thiol-maleimide reactions, allowing for a highly specific and efficient two-step conjugation to a larger molecule. genovis.comresearchgate.net This modular approach would enable the precise incorporation of the Val-Leu motif into a wide array of complex biomolecules and materials.

常见问题

Q. How should contradictory findings in peptide stability studies be addressed in a manuscript?

- Methodological Answer : Discuss contradictions in the "Results and Discussion" section, hypothesizing causes (e.g., buffer composition, temperature fluctuations). Use statistical tools (e.g., t-tests, confidence intervals) to assess significance. Propose follow-up experiments (e.g., stability under inert atmospheres) and cite prior literature to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。